![molecular formula C21H22N2O2 B12919788 N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide CAS No. 89102-06-7](/img/structure/B12919788.png)
N-[7-(Benzyloxy)-3-methyl-1H-indol-5-yl]-N-(prop-2-en-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole core substituted with a benzyloxy group at the 7-position, a methyl group at the 3-position, and an acetamide group at the 5-position, with an allyl group attached to the nitrogen atom of the acetamide.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide can be achieved through a multi-step process involving several key reactions:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Alkylation with Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.
Acetamide Formation: The acetamide group can be formed by reacting the indole derivative with acetic anhydride.
Allylation: The final step involves the allylation of the nitrogen atom of the acetamide group using allyl bromide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反応の分析
Types of Reactions
N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group, where nucleophiles like thiols or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole core.
Reduction: Amine derivatives of the compound.
Substitution: Substituted indole derivatives with different functional groups replacing the benzyloxy group.
科学的研究の応用
N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
類似化合物との比較
Similar Compounds
N-Allyl-N-(7-methoxy-3-methyl-1H-indol-5-yl)acetamide: Similar structure but with a methoxy group instead of a benzyloxy group.
N-Allyl-N-(7-(benzyloxy)-1H-indol-5-yl)acetamide: Lacks the methyl group at the 3-position.
N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide is unique due to its specific substitution pattern on the indole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of N-Allyl-N-(7-(benzyloxy)-3-methyl-1H-indol-5-yl)acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
89102-06-7 |
|---|---|
分子式 |
C21H22N2O2 |
分子量 |
334.4 g/mol |
IUPAC名 |
N-(3-methyl-7-phenylmethoxy-1H-indol-5-yl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-4-10-23(16(3)24)18-11-19-15(2)13-22-21(19)20(12-18)25-14-17-8-6-5-7-9-17/h4-9,11-13,22H,1,10,14H2,2-3H3 |
InChIキー |
NWSBKTGDTFGNTQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CNC2=C1C=C(C=C2OCC3=CC=CC=C3)N(CC=C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



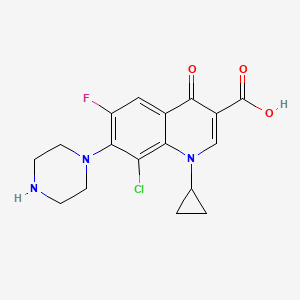
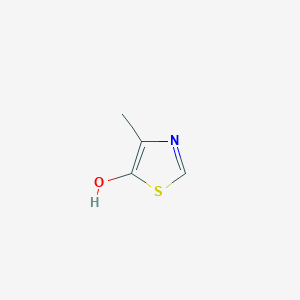
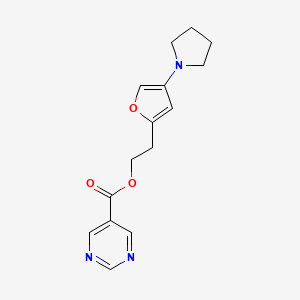
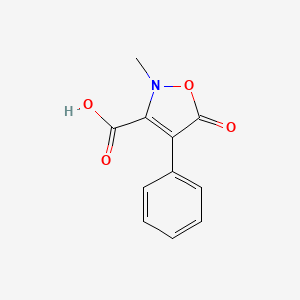
![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]furan](/img/structure/B12919741.png)
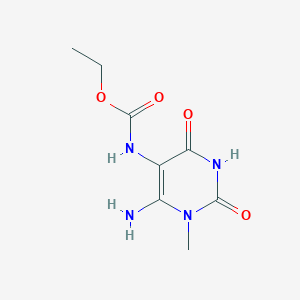
![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizin-9-yl)methylene]-](/img/structure/B12919751.png)
![2-(4-Acetamidophenyl)-N-[6-amino-1-butyl-3-(3-fluorobenzyl)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]acetamide](/img/structure/B12919752.png)
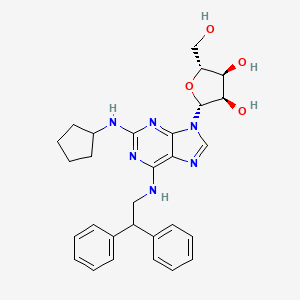

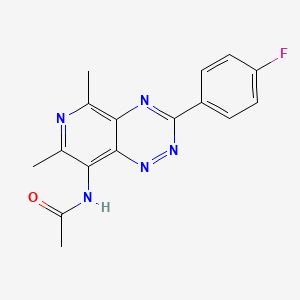
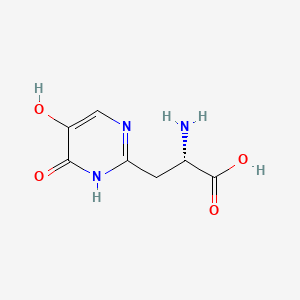
![9-Bromo-2-chloro-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12919776.png)
